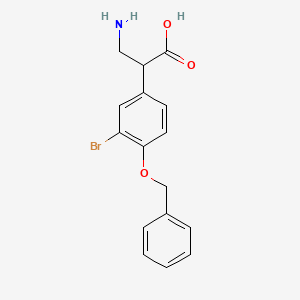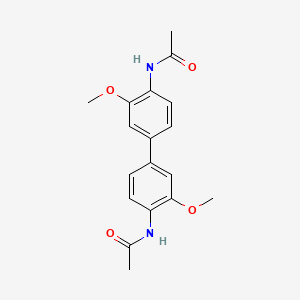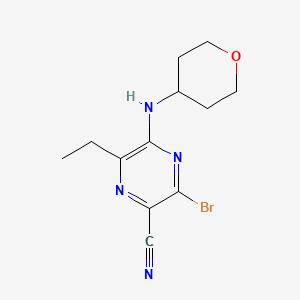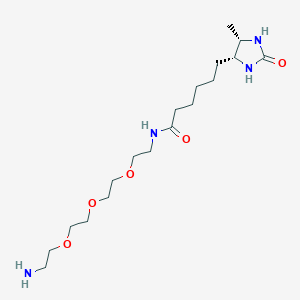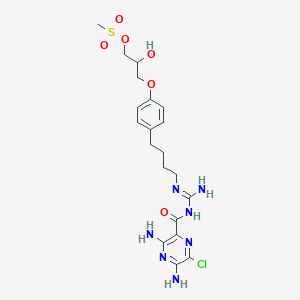
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is a complex organic compound known for its potential pharmacological properties. It has been studied for its efficacy as an epithelial sodium channel blocker, particularly in the context of cystic fibrosis lung disease .
Méthodes De Préparation
The synthesis of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of 3,5-diamino-6-chloropyrazine-2-carbonyl chloride, which is then reacted with guanidine to form the corresponding guanidino derivative. This intermediate is further reacted with 4-(2,3-dihydroxypropoxy)phenylbutylamine under specific conditions to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyrazine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s ability to block epithelial sodium channels makes it a valuable tool for studying ion transport and cellular physiology.
Medicine: Its potential as a therapeutic agent for cystic fibrosis lung disease has been a major focus of research.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The primary mechanism of action of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves the inhibition of epithelial sodium channels (ENaC). By blocking these channels, the compound prevents sodium reabsorption, leading to an increase in airway surface liquid and improved mucociliary clearance . This mechanism is particularly beneficial in the treatment of cystic fibrosis, where mucus clearance is impaired.
Comparaison Avec Des Composés Similaires
Compared to other epithelial sodium channel blockers like amiloride, 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is significantly more potent and has a longer duration of action . Similar compounds include:
Amiloride: A less potent ENaC blocker with a shorter duration of action.
Benzamil: Another ENaC blocker with different pharmacokinetic properties.
Triamterene: A potassium-sparing diuretic that also blocks ENaC but with different clinical applications.
Propriétés
Formule moléculaire |
C20H28ClN7O6S |
|---|---|
Poids moléculaire |
530.0 g/mol |
Nom IUPAC |
[3-[4-[4-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]butyl]phenoxy]-2-hydroxypropyl] methanesulfonate |
InChI |
InChI=1S/C20H28ClN7O6S/c1-35(31,32)34-11-13(29)10-33-14-7-5-12(6-8-14)4-2-3-9-25-20(24)28-19(30)15-17(22)27-18(23)16(21)26-15/h5-8,13,29H,2-4,9-11H2,1H3,(H4,22,23,27)(H3,24,25,28,30) |
Clé InChI |
FNRKGHWZABRJQN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC(COC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)




![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)
